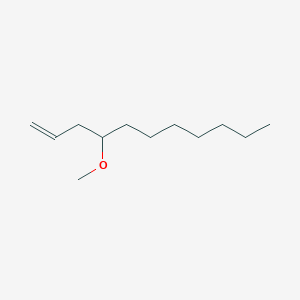
1-Undecene, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecene, 4-methoxy- is an organic compound with the molecular formula C12H24O. It is a derivative of undecene, where a methoxy group is attached to the fourth carbon atom of the undecene chain. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecene, 4-methoxy- can be synthesized through various organic reactions. One common method involves the alkylation of 4-methoxyphenol with undecene under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1-Undecene, 4-methoxy- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as distillation and purification to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Undecene, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
1-Undecene, 4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to cell membrane interactions due to its hydrophobic nature.
Medicine: Research on its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-Undecene, 4-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and biological activity. The double bond in the undecene chain allows for addition reactions, which can modify the compound’s structure and function.
Comparison with Similar Compounds
1-Undecene, 4-methyl-: Similar in structure but with a methyl group instead of a methoxy group.
1-Undecene, 4-ethoxy-: Contains an ethoxy group instead of a methoxy group.
1-Undecene, 4-hydroxy-: Features a hydroxy group instead of a methoxy group.
Uniqueness: 1-Undecene, 4-methoxy- is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. The methoxy group increases the compound’s solubility in organic solvents and can influence its reactivity in chemical reactions.
Properties
CAS No. |
105750-93-4 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4-methoxyundec-1-ene |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-9-11-12(13-3)10-5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
ZGNQOAIWIDLUEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















